Tsushimycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

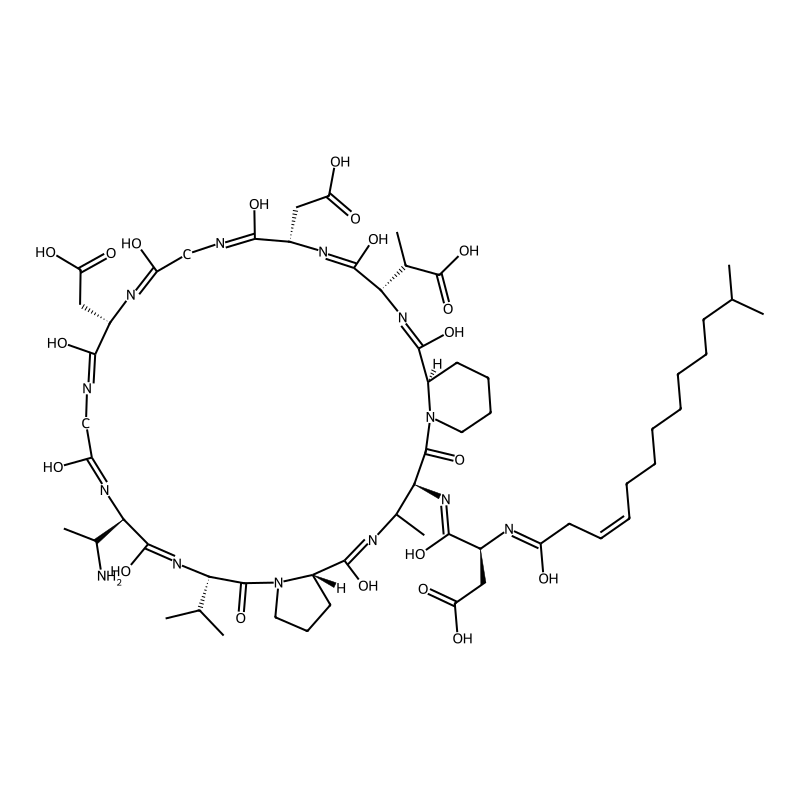

Tsushimycin is a lipopeptide antibiotic derived from the fermentation of the bacterium Amycolatopsis orientalis. It is characterized by a complex structure that includes a cyclodecapeptide core, an exocyclic amino acid, and a fatty-acid residue. The unique conformation of tsushimycin is stabilized by calcium ions, which play a crucial role in its biological activity and interaction with bacterial membranes. The antibiotic exhibits a saddle-like backbone conformation, which is essential for its function as it allows for effective binding to target sites on bacterial cells .

The primary mechanism of action of tsushimycin involves the inhibition of cell wall synthesis in Gram-positive bacteria. It interferes with the formation of lipid-linked saccharides, specifically dolichyl phosphate mannose, dolichyl phosphate glucose, and dolichyl pyrophosphate, which are critical for cell wall biosynthesis . Additionally, like other lipopeptides, tsushimycin's structure makes it susceptible to hydrolysis under certain conditions, leading to potential degradation in biological environments .

Tsushimycin exhibits significant antibacterial activity, particularly against Gram-positive pathogens. Its efficacy has been demonstrated through various studies showing its ability to disrupt bacterial cell membranes and inhibit growth. In vitro and in vivo studies have also indicated its antitrypanosomal properties, suggesting that tsushimycin may be effective against Trypanosoma species, although its potency varies compared to other compounds . The selectivity index of tsushimycin indicates that it has a favorable therapeutic profile when compared to conventional treatments like suramin .

Tsushimycin is synthesized through fermentation processes involving Amycolatopsis orientalis. The extraction and purification typically involve several steps:

- Fermentation: Culturing the producing strain in suitable media.

- Extraction: Using organic solvents such as ethanol or ethyl acetate to extract the antibiotic from the culture broth.

- Purification: Employing chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate tsushimycin from other metabolites present in the extract .

The primary applications of tsushimycin include:

- Antibiotic Therapy: Used for treating infections caused by Gram-positive bacteria.

- Antitrypanosomal Treatment: Investigated for its potential use against Trypanosoma infections.

- Research Tool: Utilized in studies exploring mechanisms of action of lipopeptide antibiotics and their interactions with bacterial membranes .

Interaction studies have shown that tsushimycin binds effectively to calcium ions, which are crucial for its structural stability and biological activity. The binding of calcium ions facilitates the formation of dimers that enhance its interaction with bacterial membranes. These studies indicate that the antibiotic's amphiphilic nature allows it to insert into lipid bilayers, leading to membrane disruption and cell death in susceptible bacteria .

Several compounds share structural and functional similarities with tsushimycin. Here are some notable examples:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Daptomycin | Lipopeptide with a cyclic structure | Effective against multidrug-resistant bacteria; forms pores in membranes |

| Amphomycin | Similar cyclodecapeptide core | Slightly modified fatty-acid residue; used primarily against Gram-positive bacteria |

| Friulimicin B | Contains an Asn1 residue instead of Asp1 | Exhibits different antibacterial spectrum compared to tsushimycin |

Tsushimycin is unique due to its specific amino acid composition and the presence of calcium-dependent structural features that enhance its antibacterial properties while providing potential applications beyond traditional antibiotic use .

Molecular Formula and Physicochemical Characteristics

Tsushimycin is a complex lipopeptide antibiotic with the molecular formula C59H93N13O20 and a molecular weight of 1304.445 g/mol [3] [7]. The compound exhibits zero formal charge and contains 185 atoms, including 12 chiral centers, contributing to its sophisticated three-dimensional architecture [7]. The molecule possesses 187 chemical bonds with no aromatic bond components, indicating its predominantly aliphatic and peptidic nature [7].

The physicochemical properties of tsushimycin reveal its amphoteric character with an isoelectric point at approximately pH 3.0 [29]. The compound demonstrates variable solubility patterns, being soluble in lower alcohols, acidic and alkaline water, while showing limited or no solubility in acetone, ethyl acetate, chloroform, ether, and petroleum ether [29]. The optical rotation values provide insight into its stereochemical configuration: [α]D13 +11.9±0.5° in methanol, +12.2±0.5° in ethanol, and -5.6±0.5° in M phosphate buffer [29].

| Property | Value |

|---|---|

| Molecular Formula | C59H93N13O20 |

| Molecular Weight | 1304.445 g/mol |

| Formal Charge | 0 |

| Atom Count | 185 |

| Chiral Atom Count | 12 |

| Bond Count | 187 |

| Aromatic Bond Count | 0 |

Structural Components

Cyclodecapeptide Core Architecture

The cyclodecapeptide core represents the central structural framework of tsushimycin, comprising ten amino acid residues arranged in a cyclic configuration [2] [4]. This decapeptide ring forms the primary scaffold that determines the overall three-dimensional shape and biological activity of the molecule [2]. The amino acid composition within this cyclic core includes aspartic acid, glycine, proline, pipecolic acid, valine, β-methylaspartic acid, and α,β-diaminobutyric acid [29].

The cyclic nature of this peptide backbone provides conformational rigidity that is essential for maintaining the bioactive structure [2] [4]. The peptide bonds within the ring create specific spatial orientations that facilitate calcium binding and subsequent conformational changes [2]. The presence of unusual amino acids such as pipecolic acid and β-methylaspartic acid contributes to the unique structural properties that distinguish tsushimycin from other lipopeptide antibiotics [29].

Exocyclic Amino Acid Composition

The exocyclic amino acid component of tsushimycin consists of an aspartic acid residue positioned outside the cyclodecapeptide ring structure [3] [7]. This exocyclic aspartic acid plays a crucial role in the overall molecular architecture and appears to be involved in calcium coordination mechanisms [2] [4]. The positioning of this amino acid creates an additional binding site that contributes to the formation of calcium-mediated dimeric structures [2].

The exocyclic aspartic acid residue provides a carboxyl group that participates in electrostatic interactions and hydrogen bonding networks essential for the molecule's biological function [2] [4]. This structural element distinguishes tsushimycin from other related lipopeptides and contributes to its specific binding characteristics and membrane interaction properties [2].

Fatty Acid Residue (Isotetradecenoic Acid)

The fatty acid component of tsushimycin consists primarily of cis-3-isotetradecenoic acid, representing approximately 38% of the total fatty acid composition [9] [10]. This fourteen-carbon monounsaturated fatty acid contains a double bond positioned between carbons 3 and 4, with an iso-methyl branch at the terminal carbon [9]. Additionally, tsushimycin contains cis-3-anteisopentadecenoic acid, which comprises approximately 49% of the fatty acid content [9].

The fatty acid residue is covalently linked to the peptide core through an amide bond formation with the exocyclic amino acid [3] [7]. This lipophilic component provides the necessary hydrophobic character for membrane interaction and contributes significantly to the amphiphilic nature of the molecule [2] [4]. The specific positioning and chemical nature of the double bond at the 3-position is characteristic of this class of lipopeptide antibiotics and appears to be biosynthetically significant [9].

| Fatty Acid Component | Approximate Percentage | Structural Feature |

|---|---|---|

| cis-3-isotetradecenoic acid (i-C14:1) | 38% | Double bond between C-3 and C-4 |

| cis-3-anteisopentadecenoic acid (a-C15:1) | 49% | Double bond between C-3 and C-4, branched methyl group |

Three-Dimensional Conformation

Saddle-like Backbone Topology

The three-dimensional structure of tsushimycin exhibits a distinctive saddle-like conformation of its peptide backbone [2] [4] [14]. This unique topology results from the specific arrangement of amino acid residues within the cyclodecapeptide ring and the conformational constraints imposed by the cyclic structure [2] [4]. The saddle-like shape creates distinct hydrophilic and hydrophobic surfaces that are essential for the molecule's biological activity [2].

The backbone topology is characterized by specific torsion angles and phi-psi dihedral arrangements that position functional groups in optimal orientations for calcium binding and membrane interaction [2] [4]. This conformation places polar residues on one face of the molecule while hydrophobic regions are oriented toward the opposite face, creating the amphiphilic character necessary for membrane targeting [2] [14].

Calcium-Dependent Structural Stabilization

Calcium ions play a fundamental role in stabilizing the three-dimensional structure of tsushimycin [2] [4] [14]. A primary calcium binding site is located within the peptide ring, where the Ca2+ ion coordinates with specific amino acid residues to stabilize the saddle-like conformation [2] [4]. This calcium binding is essential for maintaining the bioactive structure and accounts for the calcium dependence observed in this antibiotic class [2] [4].

The calcium coordination involves multiple amino acid residues, including carboxyl groups from aspartic acid residues and carbonyl oxygens from the peptide backbone [2] [4]. The binding of calcium induces conformational changes that optimize the molecule for its biological target interactions [2]. Without calcium coordination, the molecule adopts different conformational states that lack the necessary structural features for antimicrobial activity [2] [4].

Dimer Formation via Calcium Bridging

Additional calcium ions facilitate the formation of dimeric structures by bridging two tsushimycin molecules [2] [4] [14]. These secondary calcium binding sites create intermolecular linkages that result in the assembly of functional dimers [2] [4]. The dimeric form encloses an empty space that resembles a binding cleft, suggesting a potential mechanism for target recognition [2] [4].

The calcium-bridged dimers possess enhanced hydrophobic surface areas capable of more extensive interactions with bacterial cell membranes [2] [4]. This dimerization process appears to be essential for the full antimicrobial activity of tsushimycin, as the monomeric form shows reduced biological potency [2]. The dimeric structure creates a more extensive binding interface that can accommodate larger molecular targets [2] [4].

| Calcium Binding Feature | Description |

|---|---|

| Primary Ca²⁺ binding site | Within the peptide ring, stabilizes saddle-like conformation |

| Secondary Ca²⁺ binding sites | Additional Ca²⁺ ions link antibiotic molecules to form dimers |

| Calcium-dependent dimerization | Ca²⁺ ions bridge two tsushimycin molecules to form functional dimers |

| Structural stabilization effect | Ca²⁺ binding is essential for maintaining the bioactive conformation |

Advanced Structural Characterization

X-ray Crystallography at 1.0 Å Resolution

The crystal structure of tsushimycin has been determined using X-ray crystallography at an exceptional resolution of 1.0 Å [2] [4] [5]. This high-resolution structure represents one of the largest molecular systems solved using ab initio direct methods, with the asymmetric unit containing 12 molecules and approximately 1300 independent atoms [2] [4]. The crystallographic analysis provides detailed atomic-level information about bond lengths, angles, and intermolecular interactions [2] [4].

The crystal structure reveals the precise positioning of calcium ions and their coordination geometry within the molecular framework [2] [4]. The high resolution allows for accurate determination of hydrogen bonding networks and van der Waals interactions that stabilize the overall structure [2]. The crystallographic data confirm the saddle-like conformation and provide quantitative measurements of the molecular dimensions and surface topology [2] [4].

Spectroscopic Analysis Methods

Multiple spectroscopic techniques have been employed to characterize the structure and properties of tsushimycin [29] [19] [23]. Nuclear magnetic resonance spectroscopy provides information about the molecular conformation in solution and reveals dynamic aspects of the structure that complement the static crystal structure [19] [20]. Infrared spectroscopy confirms the presence of peptide bonds through characteristic absorption bands at 1655 and 1530 cm⁻¹, while carboxyl groups are identified by absorption at 1725 cm⁻¹ [29].

Mass spectrometry techniques have been utilized for molecular weight confirmation and fragmentation pattern analysis, providing insights into the structural connectivity and stability of different molecular regions [29]. Ultraviolet spectroscopy shows limited absorption, with a single peak at 207 nm, consistent with the absence of aromatic chromophores in the molecule [29]. These complementary spectroscopic approaches provide a comprehensive understanding of the molecular structure and dynamics [19] [23].

| Analytical Method | Key Information Obtained |

|---|---|

| X-ray Crystallography | Three-dimensional structure at 1.0 Å resolution, saddle-like conformation |

| Nuclear Magnetic Resonance | Structural conformation in solution, hydrogen bonding network |

| Infrared Spectroscopy | Peptide bond identification (1655, 1530 cm⁻¹), carboxyl groups (1725 cm⁻¹) |

| Mass Spectrometry | Molecular weight confirmation, fragmentation pattern analysis |

| Ultraviolet Spectroscopy | Absorption at 207 nm, limited chromophores in structure |

Surface Interaction Properties

The surface properties of tsushimycin are crucial for its interaction with biological membranes and molecular targets [2] [4] [15]. The dimeric structure creates large hydrophobic surface areas that facilitate interaction with lipid bilayers and membrane-associated proteins [2] [4]. These hydrophobic regions are complemented by hydrophilic areas containing the calcium binding sites and polar amino acid residues [2].

The molecular surface topology includes a binding cleft formed between the dimeric units, which may accommodate specific target molecules [2] [4]. The electrostatic surface potential shows distinct regions of positive and negative charge distribution that influence the selectivity of molecular interactions [2]. The amphiphilic nature of the surface properties enables tsushimycin to partition into membrane interfaces while maintaining specific binding interactions with protein targets [32] [35].

Gene Cluster Organization

The predicted gene cluster organization for tsushimycin biosynthesis follows the established patterns observed in related calcium-dependent lipopeptide antibiotics. Based on comparative analysis with the well-characterized friulimicin biosynthetic gene cluster, which spans approximately 61.1 kilobases and contains 24 open reading frames [5] [6], the tsushimycin gene cluster likely exhibits a similar modular organization.

The friulimicin gene cluster provides an excellent template for understanding tsushimycin organization, as both compounds share nearly identical peptide frameworks and fatty acid structures [5]. The friulimicin cluster contains four large nonribosomal peptide synthetase genes (pstA, pstB, pstC, and pstD), genes for fatty acid biosynthesis and attachment (lipA through lipE), genes for nonproteinogenic amino acid synthesis including methylaspartate (glmA and glmB), regulatory elements (regA through regD), and export/resistance mechanisms [5] [6].

The laspartomycin biosynthetic gene cluster from Streptomyces viridochromogenes, spanning 88.9 kilobases with 21 core open reading frames, demonstrates another organizational pattern that may be relevant to tsushimycin [7]. This cluster includes four nonribosomal peptide synthetase genes (lpmA through lpmD), fatty acid biosynthesis genes, and extensive post-synthetic modification machinery [7].

Gene cluster boundaries in tsushimycin are predicted to be demarcated by regulatory genes, similar to the regA and regD genes that define the friulimicin cluster boundaries [5]. The core biosynthetic genes likely include nonribosomal peptide synthetase modules, fatty acid biosynthesis enzymes, amino acid biosynthesis pathways, regulatory proteins, and export/resistance mechanisms [5] [6].

Nonribosomal Peptide Synthetase Machinery

The nonribosomal peptide synthetase system responsible for tsushimycin biosynthesis represents a sophisticated multimodular enzymatic assembly line. Based on the structural analysis of tsushimycin, which contains ten amino acids in its cyclodecapeptide core plus one exocyclic amino acid [1], the biosynthetic machinery requires a minimum of ten adenylation domains organized into discrete modules.

Each nonribosomal peptide synthetase module typically contains three essential domains: an adenylation domain for amino acid substrate recognition and activation, a peptidyl carrier protein domain for covalent substrate attachment, and a condensation domain for peptide bond formation [8] [9]. The adenylation domains exhibit specific substrate recognition signatures that determine the amino acid sequence of the final product [9].

The tsushimycin adenylation domains likely recognize a diverse array of substrates including standard proteinogenic amino acids such as glycine, threonine, and aspartate, as well as nonproteinogenic amino acids such as methylaspartate [1] [2]. The substrate specificity of these domains follows established recognition patterns, with specific amino acid residues in the adenylation domain active site determining substrate preference [9].

Condensation domains in the tsushimycin synthetase catalyze the formation of peptide bonds through a nucleophilic attack mechanism [8]. The starter condensation domain likely facilitates the attachment of the fatty acid component to the first amino acid of the peptide chain [10]. Subsequent condensation domains sequentially join amino acids in the growing peptide chain [8].

The peptidyl carrier protein domains serve as attachment points for substrates and intermediates through phosphopantetheine prosthetic groups [8] [9]. These domains undergo post-translational modification by phosphopantetheinyl transferases to install the essential phosphopantetheine cofactor [9].

Specialized domains within the tsushimycin synthetase likely include epimerization domains for stereochemical inversion of amino acids from L to D configuration, and methyltransferase domains for the formation of methylaspartate residues [11] [12]. The terminal module contains a thioesterase domain responsible for product release and cyclization of the linear peptide intermediate [8] [9].

Fatty Acid Biosynthesis and Incorporation

The fatty acid component of tsushimycin consists of isotetradecenoic acid, a fourteen-carbon branched and unsaturated fatty acid that differs from the anteiso-tridecenoic acid found in amphomycin [13]. The biosynthesis of this unique fatty acid structure requires specialized enzymatic machinery that operates through the bacterial type II fatty acid synthesis pathway [14] [15].

Fatty acid biosynthesis initiation begins with acetyl-coenzyme A carboxylase, which catalyzes the ATP-dependent carboxylation of acetyl-coenzyme A to form malonyl-coenzyme A [14]. This enzyme complex requires biotin as a cofactor and bicarbonate as a carbon source [14]. The malonyl-coenzyme A serves as the primary building block for fatty acid chain elongation.

The acyl carrier protein plays a central role in fatty acid biosynthesis by serving as the attachment point for growing fatty acid chains [14] [15]. This protein undergoes post-translational modification with a phosphopantetheine prosthetic group, creating a flexible arm that shuttles intermediates between different enzymatic active sites [14].

Chain elongation proceeds through the action of β-ketoacyl-acyl carrier protein synthases, which catalyze condensation reactions between malonyl-acyl carrier protein and the growing fatty acid chain [14]. Each condensation cycle extends the chain by two carbon units, ultimately reaching the fourteen-carbon length characteristic of tsushimycin.

The formation of the branched iso-structure likely involves the incorporation of branched-chain amino acid-derived precursors, particularly isoleucine [16]. Branching enzymes introduce methyl substituents at specific positions during fatty acid synthesis, creating the characteristic iso-branched structure [14].

Unsaturation introduction requires desaturase enzymes that catalyze the stereospecific insertion of double bonds into the fatty acid chain [14]. These enzymes typically require molecular oxygen and electron donors such as NADH or NADPH [14].

The completed fatty acid must be activated and attached to the peptide component through the action of acyl-adenosine monophosphate ligases and acyl transferases [3]. These enzymes facilitate the formation of the fatty acid-peptide conjugate that characterizes tsushimycin structure [1].

Post-Synthetic Modifications

Post-synthetic modifications play crucial roles in generating the final bioactive structure of tsushimycin. These modifications include peptide backbone cyclization, amino acid hydroxylation, methylation reactions, and calcium binding site formation [1] [17].

Peptide cyclization represents the most significant post-synthetic modification, converting the linear peptide intermediate into the characteristic cyclodecapeptide structure [1]. This cyclization likely occurs through the action of the terminal thioesterase domain, which catalyzes an intramolecular nucleophilic attack leading to lactone or lactam formation [8].

Hydroxylation reactions may occur at specific amino acid residues to enhance calcium binding capacity [18]. These modifications typically involve iron-dependent hydroxylases that introduce hydroxyl groups at specific positions [17]. The calcium binding motif in tsushimycin requires precise positioning of carboxyl and hydroxyl groups to create the characteristic saddle-like conformation observed in crystal structures [1].

Methylation of glutamate residues to form methylaspartate occurs through the action of S-adenosylmethionine-dependent methyltransferases [11] [12]. Research on related systems has shown that methylation occurs at the α-ketoglutarate level prior to transamination to the final amino acid [11] [12].

The formation of the calcium binding site involves structural rearrangements that position carboxyl groups from aspartate and other acidic residues in optimal geometry for calcium coordination [1]. This process may involve conformational changes induced by calcium binding itself, creating a cooperative binding mechanism [1].

Quality control mechanisms likely operate during tsushimycin biosynthesis to ensure proper folding and modification. These may include proofreading activities by thioesterase II domains and chaperone-like proteins that assist in proper product assembly [9].

Comparative Analysis with Related Lipopeptide Biosynthetic Pathways

Comparative analysis of tsushimycin biosynthesis with related calcium-dependent lipopeptide antibiotics reveals both conserved mechanisms and unique features that distinguish this compound from its structural relatives [2] [3] [5] [6].

The friulimicin biosynthetic pathway provides the closest comparison to tsushimycin, as these compounds differ only in their exocyclic amino acid residues - aspartate in tsushimycin versus asparagine in friulimicin [3] [4]. The friulimicin gene cluster organization, spanning 61.1 kilobases with 24 open reading frames, likely represents a template for tsushimycin cluster architecture [5] [6].

Both tsushimycin and friulimicin incorporate methylaspartate residues through glutamate mutase mechanisms involving glmA and glmB genes [2] [19]. This pathway represents a unique adaptation found in this subfamily of lipopeptide antibiotics, distinguishing them from other calcium-dependent antibiotics such as daptomycin [19].

The fatty acid biosynthetic machinery shows significant conservation between tsushimycin and friulimicin, both producing isotetradecenoic acid chains [13]. This contrasts with amphomycin, which produces anteiso-tridecenoic acid, and daptomycin, which incorporates decanoic acid [13]. The shared fatty acid structure suggests common enzymatic machinery for chain length determination and branching pattern introduction.

Amphomycin biosynthesis represents a closely related but distinct pathway that produces a similar cyclodecapeptide structure with different fatty acid composition [2]. The amphomycin pathway likely shares core nonribosomal peptide synthetase organization with tsushimycin but differs in fatty acid biosynthetic specificity and possibly in post-synthetic modification patterns [2].

Laspartomycin biosynthesis demonstrates the evolutionary flexibility of calcium-dependent lipopeptide pathways, producing an eleven-amino acid peptide rather than the ten-amino acid structure characteristic of tsushimycin and related compounds [7]. The laspartomycin gene cluster contains additional modules and more extensive post-synthetic modification machinery, reflecting its increased structural complexity [7].

Daptomycin biosynthesis represents a more distantly related pathway that produces a thirteen-amino acid calcium-dependent lipopeptide with distinct fatty acid composition and unique post-synthetic modifications including kynurenine formation [20]. The daptomycin gene cluster spans approximately 128 kilobases, significantly larger than predicted tsushimycin clusters [20].

The calcium-dependent antibiotic produced by Streptomyces coelicolor shares the calcium-binding motif and general structural framework with tsushimycin but exhibits distinct amino acid composition and fatty acid structure [18]. This pathway demonstrates the conservation of calcium-binding mechanisms across different lipopeptide structures [18].

Regulatory mechanisms show conservation across calcium-dependent lipopeptide pathways, with multiple regulatory genes controlling biosynthetic gene expression [5] [6]. These regulatory systems likely respond to environmental conditions such as nutrient availability and stress conditions [5].

Export and resistance mechanisms also demonstrate conservation, with dedicated transport proteins and self-resistance mechanisms protecting producing organisms from their own antibiotics [5] [6]. These systems typically include efflux pumps and specific resistance proteins that prevent self-toxicity [5].

The evolutionary relationships between these pathways suggest a common ancestral lipopeptide biosynthetic system that diversified through gene duplication, horizontal transfer, and domain shuffling events [21]. This evolutionary framework provides insight into the mechanisms that generate structural diversity within the calcium-dependent lipopeptide family [21].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Ishiyama A, Otoguro K, Iwatsuki M, Namatame M, Nishihara A, Nonaka K, Kinoshita Y, Takahashi Y, Masuma R, Shiomi K, Yamada H, Omura S. In vitro and in vivo antitrypanosomal activities of three peptide antibiotics: leucinostatin A and B, alamethicin I and tsushimycin. J Antibiot (Tokyo). 2009 Jun;62(6):303-8. doi: 10.1038/ja.2009.32. Epub 2009 May 1. Erratum in: J Antibiot (Tokyo). 2009 Jun;62(6):343. Iwatsuki, Masahito [corrected to Iwatsuki, Masato]. PubMed PMID: 19407848.

3: Bunkóczi G, Vértesy L, Sheldrick GM. Structure of the lipopeptide antibiotic tsushimycin. Acta Crystallogr D Biol Crystallogr. 2005 Aug;61(Pt 8):1160-4. Epub 2005 Jul 20. PubMed PMID: 16041082.

4: Elbein AD. Inhibitors of the biosynthesis and processing of N-linked oligosaccharides. CRC Crit Rev Biochem. 1984;16(1):21-49. Review. PubMed PMID: 6232113.

5: Elbein AD. The effect of tsushimycin on the synthesis of lipid-linked saccharides in aorta. Biochem J. 1981 Feb 1;193(2):477-84. PubMed PMID: 7305944; PubMed Central PMCID: PMC1162629.

6: Shoji J, Otsuka H. Studies on tsushimycin. II. The structures of constituent fatty acids. J Antibiot (Tokyo). 1969 Oct;22(10):473-9. PubMed PMID: 5350503.

7: Shoji JI, Kozuki S, Okamoto S, Sakazaki R, Otsuka H. Studies on tsushimycin. I. Isolation and characterization of an acidic acylpeptide containing a new fatty acid. J Antibiot (Tokyo). 1968 Jul;21(7):439-43. PubMed PMID: 5708315.

Explore Compound Types